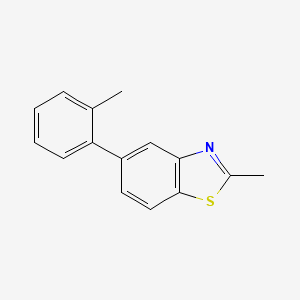

2-Methyl-5-o-tolylbenzothiazole

Description

Properties

Molecular Formula |

C15H13NS |

|---|---|

Molecular Weight |

239.3 g/mol |

IUPAC Name |

2-methyl-5-(2-methylphenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C15H13NS/c1-10-5-3-4-6-13(10)12-7-8-15-14(9-12)16-11(2)17-15/h3-9H,1-2H3 |

InChI Key |

SZBZODBKQKPKPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC3=C(C=C2)SC(=N3)C |

Origin of Product |

United States |

Preparation Methods

Conventional Cyclocondensation Using 2-Aminothiophenol and Aldehydes

Reaction Mechanism and Substrate Selection

The traditional method involves condensing 2-aminothiophenol with an aldehyde to form the benzothiazole core. For 2-methyl-5-o-tolylbenzothiazole, this requires o-tolualdehyde (2-methylbenzaldehyde) and 5-methyl-2-aminothiophenol as precursors. The reaction proceeds via a nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by cyclodehydration to form the heterocycle.

Key Steps:

- Condensation : 2-Aminothiophenol reacts with o-tolualdehyde in dimethyl sulfoxide (DMSO) at 200°C under argon, forming a Schiff base intermediate.

- Cyclization : Intramolecular thiolate attack on the imine carbon yields the benzothiazole scaffold.

- Workup : The crude product is precipitated by adjusting the pH to 8–9 with Na₂CO₃, followed by recrystallization from ethanol.

Challenges:

Optimization and Yield Data

In a representative protocol, substituting p-methylbenzaldehyde with o-tolualdehyde yields 2-o-tolylbenzothiazole at 74% efficiency. However, integrating the 5-methyl group demands additional steps, such as Friedel-Crafts alkylation post-cyclization.

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Temperature | 200°C |

| Reaction Time | 2 hours |

| Yield (2-o-tolyl) | 74% |

| Yield (5-methyl) | Requires further steps |

Nickel-Catalyzed Cross-Coupling of Benzothiazoles and Aryl Sulfamates

Methodology and Scope

This approach bypasses unstable 2-aminothiophenol by coupling preformed benzothiazoles with aryl sulfamates. For 2-methyl-5-o-tolylbenzothiazole, 5-methylbenzothiazole reacts with o-tolyl sulfamate in the presence of a NiBr₂(DME)/1,10-phenanthroline catalyst.

Reaction Conditions:

- Catalyst : NiBr₂(DME) (40 mol%) and 1,10-phenanthroline (40 mol%).

- Base : Lithium tert-butoxide (2 equiv).

- Solvent : Dioxane at 120°C for 12 hours under nitrogen.

Advantages:

Substrate Compatibility and Limitations

Aryl sulfamates with steric bulk (e.g., o-tolyl) exhibit higher yields due to stabilized intermediates. However, synthesizing 5-methylbenzothiazole remains a bottleneck, as commercial sources are scarce.

| Aryl Sulfamate | Yield (%) |

|---|---|

| o-Tolyl sulfamate | 92 |

| p-Tolyl sulfamate | 89 |

| Naphthyl sulfamate | 95 |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

- Cyclocondensation :

- Pros : Direct access to benzothiazole core.

- Cons : Requires unstable precursors; low regiocontrol for 5-methyl substitution.

- Cross-Coupling :

- Pros : Modular synthesis; avoids toxic intermediates.

- Cons : Dependent on prefunctionalized benzothiazoles.

Economic and Environmental Considerations

Nickel-catalyzed methods reduce reliance on precious metals, aligning with green chemistry principles. However, the energy-intensive cyclocondensation (200°C) vs. cross-coupling (120°C) impacts scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-o-tolylbenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-5-o-tolylbenzothiazole has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-Methyl-5-o-tolylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, providing therapeutic effects for neurodegenerative disorders such as Parkinson’s disease . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2-Methyl-5-o-tolylbenzothiazole can be compared with other benzothiazole derivatives such as:

2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.

2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

2-Phenylbenzothiazole: Investigated for its anticancer and antimicrobial properties.

The uniqueness of 2-Methyl-5-o-tolylbenzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.